3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde
Description
3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde is a halogenated heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with a bromine atom at position 3 and a formyl group at position 2. This structure combines nitrogen-rich aromaticity with electrophilic reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Synthesis: The compound is typically synthesized via cyclocondensation of 1,1,3-trichloroacetone with 2-aminopyrimidine under reflux conditions, followed by hydrolysis to yield imidazo[1,2-a]pyrimidine-2-carbaldehyde. Subsequent bromination introduces the bromine substituent at position 3 . Microwave-assisted methods have also been employed to optimize reaction efficiency, reducing synthesis times and improving yields .
Derivatives of this compound have shown promise in cytotoxicity assays and as precursors for hydrazone-based antibacterial agents .
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-6-5(4-12)10-7-9-2-1-3-11(6)7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHNGBVMGNKXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856879 | |
| Record name | 3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018828-40-4 | |
| Record name | 3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 2-Amino-5-bromopyrimidine with Bromomalonaldehyde
A two-step, one-pot synthesis was reported using 2-amino-5-bromopyrimidine and 2-bromomalonaldehyde in ethanol-water (1:1) under microwave irradiation (150 W, 110°C, 10 min). The reaction proceeds via nucleophilic substitution, followed by cyclization and elimination of HBr. The aldehyde group is introduced in situ, yielding 3-bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde with an 80% yield.
Key Advantages :
-
Microwave acceleration reduces reaction time to 10 minutes.
-
Solvent efficiency : Ethanol-water mixture aligns with green chemistry principles.
Limitations :
-
Requires precise control of microwave parameters to avoid side reactions.
Dichloromethyl Intermediate Hydrolysis
In an alternative approach, 2-(dichloromethyl)imidazo[1,2-a]pyrimidine is hydrolyzed using calcium carbonate in refluxing water to yield the aldehyde derivative. Bromination is achieved by starting with 2-amino-5-bromopyrimidine , ensuring the bromine substituent is retained during cyclization.
Reaction Conditions :
Halogenation-Driven Tandem Cyclization/Bromination
This strategy employs α-bromoketones and 2-aminopyrimidine in a one-pot tandem reaction, where bromination occurs simultaneously with cyclization.
TBHP-Mediated Oxidative Bromination
A metal-free protocol uses tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate. The reaction between α-bromoketones and 2-aminopyrimidine generates a pyridinium salt intermediate, which undergoes cyclization and bromination via HBr oxidation. The aldehyde group forms through subsequent hydrolysis.
Optimized Parameters :
Mechanistic Insight :
-
Pyridinium salt formation from α-bromoketone and 2-aminopyrimidine.
-
Cyclization to form imidazo[1,2-a]pyrimidine.
-
Bromine generation via TBHP oxidation of HBr, leading to electrophilic aromatic substitution at the 3-position.
Microwave-Assisted Sequential Synthesis
Microwave irradiation enhances reaction rates and selectivity, particularly for imidazo[1,2-a]pyrimidine derivatives.
One-Pot Multicomponent Reaction
A sequential synthesis combines imidazo[1,2-a]pyrimidine-2-carbaldehyde with benzil, primary amines, and ammonium acetate under microwave conditions (200 W, 80–85°C). While this method focuses on downstream functionalization, the aldehyde precursor is synthesized via prior bromination of the imidazo[1,2-a]pyrimidine core.
Critical Observations :
-
Reaction time : Reduced from hours (conventional) to 40–120 minutes.
Comparative Analysis of Preparation Methods
Mechanistic Considerations and By-Product Mitigation
Competing Pathways in Bromination
The presence of iodine or TBHP influences reaction divergence:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the 3-Bromo Position
The bromine atom at position 3 is amenable to substitution under nucleophilic or transition-metal-catalyzed conditions.
Key Findings :
-
Electrochemical cyanation enables regioselective functionalization without external oxidants .
-
Palladium-catalyzed Suzuki coupling introduces diverse aryl groups, expanding pharmacophore diversity .
Schiff Base Formation via Aldehyde Condensation
The aldehyde group undergoes condensation with amines to form imine derivatives, critical for bioactivity optimization.
Mechanistic Insight :
-
Microwave irradiation reduces reaction time (e.g., 100 min vs. 24 h for naphthylamine) while improving yields .
-
Tautomerization of the imine product can occur under acidic conditions, forming enol derivatives .
Cross-Coupling Reactions for C–C Bond Formation
Transition-metal catalysis facilitates coupling at the bromine site for structural diversification.
Applications :
Aldehyde-Specific Transformations
The 2-carbaldehyde group participates in reductions, oxidations, and condensations.
Notes :
-
The aldehyde’s electron-withdrawing effect enhances electrophilicity at C3, facilitating sequential substitution .
Heterocycle Functionalization via Cyclization
The scaffold serves as a precursor for fused heterocycles.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazo[1,2-a]pyrimidine derivatives, including 3-bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde. A series of imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their antibacterial activity against various strains of gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited potent antimicrobial activity, making them promising candidates for further development as antibacterial agents .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 μg/mL |
| This compound | Escherichia coli | 1.0 μg/mL |
Anti-Tuberculosis Activity
The imidazo[1,2-a]pyridine class has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Compounds derived from this class, including those related to this compound, have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb). Notably, structural modifications have resulted in compounds with low MIC values against Mtb strains, indicating their potential as new anti-TB agents .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| Modified Imidazo[1,2-a]pyridine | ≤0.006 | In vitro against Mtb |
| This compound | 0.03 - 5.0 | In vitro against Mtb |
Neuropharmacological Applications
Imidazo-pyridine analogues have been explored for their neuropharmacological properties. Research indicates that these compounds can act as antagonists at neuropeptide receptors. The structure-activity relationship (SAR) studies suggest that modifications to the imidazopyridine core can significantly influence the biological activity of these compounds. For instance, the presence of specific substituents can enhance receptor binding and antagonistic effects .
Synthetic Utility
This compound serves as a versatile intermediate in organic synthesis. It can be synthesized through various methods including electrochemical approaches and chemodivergent synthesis strategies that allow for the formation of both N-(pyridin-2-yl)amides and imidazopyridines from common precursors. This flexibility makes it a valuable compound for researchers looking to develop new materials or pharmaceuticals with specific functionalities .
Case Study 1: Synthesis and Antibacterial Evaluation
A study synthesized a series of imidazo[1,2-a]pyrimidine derivatives from a-bromoketones and evaluated their antibacterial efficacy. The results demonstrated that several derivatives exhibited significant activity against both gram-positive and gram-negative bacteria.
Case Study 2: Anti-TB Compound Development
Research focused on modifying imidazo[1,2-a]pyridine derivatives to enhance their anti-TB activity. The study reported several compounds with promising MIC values against MDR-TB strains, showcasing the potential for developing new treatments for resistant TB infections.
Mechanism of Action
The mechanism by which 3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
3-Bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminopyridines with α-bromoketones under various conditions. Recent studies have highlighted methods that utilize mild and metal-free conditions to achieve good yields. For instance, a one-pot tandem cyclization/bromination process has been reported, where the reaction is conducted in ethyl acetate with TBHP as a promoter, yielding the desired product efficiently .
Antimicrobial Properties
Recent research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. For example, compounds derived from this class have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.03 μM, indicating potent activity against Mtb .
Anti-inflammatory Activity
In vitro studies have indicated that certain derivatives of imidazo[1,2-a]pyridine possess anti-inflammatory properties. Compounds with specific substituents showed significant inhibition of albumin denaturation, which is a marker for anti-inflammatory activity .
Neuropeptide S Receptor Antagonism
Another area of biological activity includes antagonism at neuropeptide S receptors. Some imidazo[1,2-a]pyridine analogs have been identified as potent antagonists in assays measuring calcium mobilization in cell lines . This suggests potential applications in treating conditions related to neuropeptide signaling.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazo[1,2-a]pyridine core significantly influence biological activity. For instance, the introduction of bulky groups at specific positions has been linked to enhanced potency against Mtb and improved stability in biological systems .
| Modification | Effect on Activity |
|---|---|
| Addition of bulky lipophilic groups | Increased potency against Mtb |
| Replacement of sulfur in thiophosphoryl groups | Loss of antagonist activity |
| Substitution at the 2-position | Significant reduction in activity |
Case Studies
- Anti-TB Activity : A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were evaluated for their anti-TB properties. One compound demonstrated an MIC90 of ≤0.006 μM against Mtb strains, outperforming existing treatments .
- Neuropeptide S Receptor Antagonism : The compound 3-(diphenylphosphorothioyl)-1,2-dimethylimidazo[1,2-a]pyridin-1-ium was characterized for its antagonistic properties and demonstrated robust stability in various buffers over 48 hours .
- Anti-inflammatory Studies : Compounds synthesized via microwave-assisted methods showed significant anti-inflammatory effects and were effective against specific bacterial strains such as Proteus and Klebsiella .
Q & A
Q. What are the optimal synthetic routes for preparing 3-bromoimidazo[1,2-a]pyrimidine-2-carbaldehyde, and how do reaction conditions influence yields?
The compound is commonly synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. A one-pot multicomponent approach using microwave irradiation (200 W, ethanol solvent) with p-toluenesulfonic acid as a catalyst has been reported to achieve moderate-to-good yields (60–85%) in 40–120 minutes . Conventional heating (toluene, 120°C) requires longer reaction times (6–36 hours) and often results in lower yields due to side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Key methods include:
Q. How can imine derivatives of this compound be synthesized, and what reduction methods are suitable for converting them to amines?
Imine derivatives are prepared by reacting the aldehyde group with aromatic amines (e.g., aniline, p-anisidine) in ethanol under microwave irradiation. Subsequent reduction with NaBH₄ in methanol at room temperature yields secondary amines (45–70% yields). Magnesium sulfate is often used as a desiccant to drive imine formation .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during nucleophilic substitution reactions involving the bromo substituent?
Nucleophilic substitution at the 3-bromo position is highly sensitive to reaction conditions. For example, reactions with CH₃Li or KNH₂ in aprotic solvents (e.g., ether) may lead to bromine-lithium exchange or reductive dehalogenation instead of substitution, resulting in complex mixtures . Steric and electronic effects of adjacent substituents (e.g., electron-withdrawing groups) can modulate reactivity .
Q. How does microwave irradiation enhance the synthesis of derivatives compared to conventional heating?
Microwave-assisted methods reduce reaction times by 80–90% (e.g., 40–120 minutes vs. 6–36 hours) and improve yields by minimizing thermal decomposition. Ethanol, a green solvent, is often preferred due to its high microwave absorption efficiency .
Q. What strategies are effective for functionalizing the imidazo[1,2-a]pyrimidine core to enhance pharmacological activity?
- Imine/amine conjugation : Attaching aromatic amines (e.g., 1-naphthylamine) improves antikinetoplastid activity (IC₅₀ = 1.35 μM against Trypanosoma brucei) .
- Heterocyclic hybrid systems : Incorporating 1,2,3-triazoles via click chemistry enhances anticonvulsant properties, with some derivatives showing efficacy comparable to diazepam .
Q. How can computational methods aid in predicting the physicochemical properties and bioactivity of derivatives?
- Hirshfeld surface analysis : Identifies non-covalent interactions (e.g., π-π stacking, hydrogen bonding) critical for crystal packing and stability .
- DFT calculations : Predict excited-state intramolecular proton transfer (ESIPT) in luminescent derivatives, enabling the design of polymorph-dependent emissive materials .
Q. What are the key considerations for analyzing reaction byproducts and optimizing purification protocols?
- Chromatographic challenges : Polar byproducts (e.g., unreacted aldehydes) require gradient elution with silica gel columns.
- Recrystallization : Ethanol/water mixtures are effective for isolating pure crystalline products .
Methodological Recommendations
- Reaction Optimization : Screen catalysts (e.g., Amberlite IRA-400 for hydrolysis ) and solvents (ethanol vs. toluene) to balance yield and sustainability .
- Biological Screening : Use in vitro models (e.g., Trypanosoma cruzi) for antikinetoplastid activity and MES/scPTZ assays for anticonvulsant profiling .
- Crystallography : Single-crystal X-ray diffraction resolves regiochemical ambiguities and guides structure-activity relationship (SAR) studies .
Contradictions and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
